molecular formula C24H22N4O B11032936 4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11032936
M. Wt: 382.5 g/mol
InChI Key: JOAJBGSRRCEWSO-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 4-methylbenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions to form an intermediate, which is then cyclized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include signal transduction and metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazoloquinoline core differentiates it from other similar compounds, making it a valuable target for drug development and research .

Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

4-amino-3-methyl-1-(4-methylphenyl)-7-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C24H22N4O/c1-14-8-10-18(11-9-14)28-24-21(15(2)27-28)23(25)22-19(26-24)12-17(13-20(22)29)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3,(H2,25,26)

InChI Key

JOAJBGSRRCEWSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC4=C(C(=O)CC(C4)C5=CC=CC=C5)C(=C3C(=N2)C)N

Origin of Product

United States

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